molecular formula C21H20NNaO6 B14511626 Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt CAS No. 63905-64-6

Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt

Cat. No.: B14511626
CAS No.: 63905-64-6
M. Wt: 405.4 g/mol
InChI Key: IQMNYJAGGQSFNK-UHFFFAOYSA-M
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Description

Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a veratryl group at position 1, and a carboxylic acid group at position 3, which is neutralized by a sodium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt can be achieved through a combination of classical organic reactions. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the isoquinoline core. This method typically involves the reaction of a benzaldehyde derivative with an amine in the presence of an acid catalyst to form the isoquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as methylation, cyclization, and carboxylation, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while reduction with NaBH4 can lead to the formation of reduced isoquinoline derivatives.

Scientific Research Applications

Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a veratryl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

CAS No.

63905-64-6

Molecular Formula

C21H20NNaO6

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C21H21NO6.Na/c1-25-17-6-5-12(8-18(17)26-2)7-15-14-11-20(28-4)19(27-3)10-13(14)9-16(22-15)21(23)24;/h5-6,8-11H,7H2,1-4H3,(H,23,24);/q;+1/p-1

InChI Key

IQMNYJAGGQSFNK-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C(=O)[O-])OC.[Na+]

Origin of Product

United States

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